N-(2,4-dichlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide
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Overview
Description
N-[(2,4-DICHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, ethoxy, and propenyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-DICHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the efficiency and yield of the synthesis process. The use of advanced techniques such as microreactors can further enhance the production process by providing better heat and mass transfer.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-DICHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
N-[(2,4-DICHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[(2,4-DICHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2,4-DICHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE shares structural similarities with other compounds containing dichlorophenyl and hydrazinecarbonyl groups.
Other similar compounds: include various hydrazine derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of N-[(2,4-DICHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H21Cl2N3O4 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C21H21Cl2N3O4/c1-3-9-30-18-8-5-14(10-19(18)29-4-2)12-25-26-21(28)20(27)24-13-15-6-7-16(22)11-17(15)23/h3,5-8,10-12H,1,4,9,13H2,2H3,(H,24,27)(H,26,28)/b25-12+ |
InChI Key |
QLTYTONEJDNEKN-BRJLIKDPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)OCC=C |
Origin of Product |
United States |
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